molecular formula C14H13NO4S2 B14362059 2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid CAS No. 93985-92-3

2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

Cat. No.: B14362059
CAS No.: 93985-92-3
M. Wt: 323.4 g/mol
InChI Key: MLGZPMMALYWBRN-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenoxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid typically involves multiple steps. One common method includes the formation of the thiazolidine ring through a cyclization reaction, followed by the introduction of the phenoxy group via a nucleophilic substitution reaction. The final step involves the addition of the acetic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow chemistry, which allows for the efficient and scalable synthesis of complex molecules. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenoxy ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy ring, leading to a diverse array of derivatives.

Scientific Research Applications

2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The phenoxy group may facilitate binding to proteins, affecting their function. The acetic acid moiety can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: Shares the phenoxy group but lacks the thiazolidine ring and the specific substitutions present in the target compound.

    Thiazolidine derivatives: Compounds with similar ring structures but different substituents.

    Acetic acid derivatives: Compounds with the acetic acid moiety but different functional groups attached.

Uniqueness

2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid is unique due to its combination of a thiazolidine ring, a phenoxy group, and an acetic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

93985-92-3

Molecular Formula

C14H13NO4S2

Molecular Weight

323.4 g/mol

IUPAC Name

2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C14H13NO4S2/c1-2-15-13(18)11(21-14(15)20)7-9-5-3-4-6-10(9)19-8-12(16)17/h3-7H,2,8H2,1H3,(H,16,17)/b11-7-

InChI Key

MLGZPMMALYWBRN-XFFZJAGNSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=CC=C2OCC(=O)O)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2OCC(=O)O)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.